molecular formula C19H17NO4S2 B2759702 Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate CAS No. 2097917-21-8

Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate

Cat. No.: B2759702
CAS No.: 2097917-21-8
M. Wt: 387.47
InChI Key: UCEVDOVRMMORHR-UHFFFAOYSA-N
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Description

Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate is an organic compound that features a bithiophene moiety, which is a common structural motif in organic electronics and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate typically involves multiple steps, starting with the preparation of the bithiophene core. One common method involves the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper(I) iodide and palladium(II) chloride (PPh3)2 . This method is efficient, yielding the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the bithiophene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The bithiophene moiety can participate in π-π stacking interactions, which are crucial for its function in organic electronic devices. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the additional functional groups.

    4,4’-Bithiophene: Another bithiophene derivative with different substitution patterns.

    Thiazoles: Compounds with a similar heterocyclic structure but containing sulfur and nitrogen atoms.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14(21)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,21H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEVDOVRMMORHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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